1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

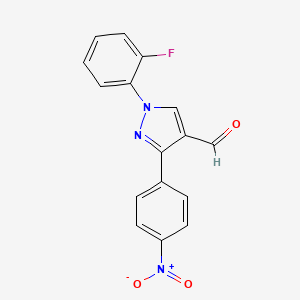

1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a fluorophenyl group at position 1 (ortho-substituted) and a nitro-substituted phenyl group at position 3 of the pyrazole core, with a carbaldehyde functional group at position 4. Its molecular formula is C₁₆H₁₀FN₃O₃, with a molecular weight of 311.27 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O3/c17-14-3-1-2-4-15(14)19-9-12(10-21)16(18-19)11-5-7-13(8-6-11)20(22)23/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQFKQFKYSPRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 4-nitrophenylhydrazine in the presence of a strong base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also improve the yield and purity of the final product. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale production.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives or further oxidized products.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different class of compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions often use Lewis acids, such as aluminum chloride (AlCl₃), and halogenating agents like bromine (Br₂).

Major Products Formed:

Oxidation: Nitroso derivatives, nitric acid, and other oxidized products.

Reduction: Amines, hydrazines, and other reduced derivatives.

Substitution: Halogenated compounds, nitro-substituted derivatives, and other substituted phenyl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme activities and molecular interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can influence the compound's binding affinity to receptors and enzymes, modulating its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to specific receptors, altering signal transduction processes.

Pathways: The compound may interfere with or enhance specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Substituents : 4-Isopropylbenzyl (position 1), 4-fluorophenyl (position 3).

- Biological Activity: Demonstrates potent antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis, outperforming ampicillin in efficacy .

1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b)

- Substituents : Benzoyl (position 1), 3-nitrophenyl (position 3).

- Physicochemical Data: IR (cm⁻¹): 1633 (C=O), 1348 (Ar-NO₂) . ¹H NMR (δ ppm): 9.17–9.24 (CHO), 8.24 (pyrazole-H) .

- Biological Activity : Exhibits moderate antioxidant activity, attributed to the electron-withdrawing nitro group stabilizing radical intermediates .

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : Phenyl (position 1), 4-nitrophenyl (position 3).

- Synthesis : Prepared via Claisen-Schmidt condensation .

3-(4-Nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde (Compound 22)

- Substituents : Pyridin-4-ylcarbonyl (position 1), 4-nitrophenyl (position 3).

- Application: Serves as a precursor for thiazolidinone derivatives with reported antifungal activity .

- Key Difference: The pyridinoyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to aryl substituents .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Weights and Formulas

Research Findings and Trends

Substituent Effects on Bioactivity :

- Halogenated derivatives (e.g., fluorine, chlorine) generally show enhanced antibacterial activity due to increased electronegativity and membrane interaction .

- Nitro groups improve antioxidant activity by stabilizing radical intermediates but may reduce solubility .

Synthetic Flexibility :

Biological Activity

1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative noted for its diverse biological activities. Its structure, featuring a fluorophenyl group, a nitrophenyl group, and a pyrazole ring with a carbaldehyde functional group, positions it as a significant compound in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C16H10FN3O3

- Molecular Weight : 311.27 g/mol

- Boiling Point : 512.5 ± 50.0 °C (Predicted)

- Density : 1.37 ± 0.1 g/cm³ (Predicted)

- Acidity (pKa) : -4.71 ± 0.10 (Predicted) .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Binding : The compound can bind to certain receptors, altering signal transduction processes.

- Electrophilic Properties : The nitro group can act as an electrophile, interacting with nucleophiles in biological systems, while the fluorophenyl group modulates binding affinities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A comparative analysis of several derivatives showed promising results against various pathogens:

| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 - 0.25 | - | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |

| Others | - | - | Variable effectiveness against tested pathogens . |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4g | 61 - 85 | 76 - 93 |

| Reference (Dexamethasone) | 76 | 86 |

These findings indicate that the compound's structural features contribute to its efficacy in reducing inflammation .

Case Studies and Research Findings

Several research articles provide insights into the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and screened for their biological activities, revealing that modifications in substituent groups significantly affect their antimicrobial and anti-inflammatory properties .

- Comparative Studies : Research comparing various pyrazole derivatives indicated that those with electron-withdrawing groups (like nitro) exhibited enhanced biological activities compared to their counterparts .

- In Vivo Studies : Some derivatives have been tested in vivo for their anti-inflammatory effects using carrageenan-induced edema models, showing comparable efficacy to standard treatments .

Q & A

Basic Research Question

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.

- NMR : ¹H NMR typically shows a singlet at δ 9.8–10.2 ppm for the aldehyde proton. ¹⁹F NMR (δ -110 to -115 ppm) and NOESY can clarify fluorine substitution patterns .

- MS : High-resolution ESI-MS provides exact mass validation (e.g., m/z 351.08 for C₁₆H₁₀FN₃O₃⁺) .

How does the electronic interplay between the 2-fluorophenyl and 4-nitrophenyl substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing nitro group meta-directs electrophilic substitution, while the ortho-fluorine induces steric hindrance and modulates π-electron density. DFT studies on similar systems suggest that the nitro group reduces electron density at the pyrazole C-4 position, making it susceptible to nucleophilic attack. Conversely, the fluorine atom enhances aryl-halogen bond stability in Suzuki-Miyaura couplings . Kinetic experiments (e.g., varying Pd catalysts or ligands) are recommended to optimize cross-coupling efficiency.

What safety protocols are critical when handling this compound, given its nitro and fluorinated groups?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of nitro-group-derived aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to ignition sources (P210) .

- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., FeSO₄) before aqueous disposal .

What pharmacological targets are plausible for this compound based on structurally related pyrazole derivatives?

Advanced Research Question

Pyrazole-carbaldehydes with nitro/fluorine substituents have shown activity against kinases (e.g., p38 MAPK) and inflammatory mediators (COX-2) . The nitro group may enhance binding to hydrophobic enzyme pockets, while the aldehyde enables Schiff base formation with lysine residues. In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability) should be paired with molecular docking to validate target affinity .

How can computational methods predict the compound’s solubility and bioavailability?

Advanced Research Question

- LogP Calculations : Software like MarvinSketch predicts logP ~2.5–3.0, indicating moderate lipophilicity.

- Solubility : QSPR models correlate nitro-group count with aqueous solubility (e.g., <10 µg/mL in PBS).

- ADMET : SwissADME or ADMETLab can forecast CYP450 metabolism and blood-brain barrier penetration .

What strategies mitigate decomposition of the nitrophenyl group during prolonged storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.